molecular formula C12H14S2 B14625642 Thiophene, 2,2'-(1,4-butanediyl)bis- CAS No. 57640-14-9

Thiophene, 2,2'-(1,4-butanediyl)bis-

Katalognummer: B14625642
CAS-Nummer: 57640-14-9
Molekulargewicht: 222.4 g/mol
InChI-Schlüssel: CZOWEMLKQZPVNE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Thiophene, 2,2’-(1,4-butanediyl)bis- is a compound that belongs to the class of thiophene derivatives. Thiophene itself is a five-membered aromatic ring containing one sulfur atom. This particular compound features two thiophene rings connected by a butanediyl bridge. Thiophene derivatives are known for their wide range of applications in various fields, including medicinal chemistry, material science, and industrial chemistry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including Thiophene, 2,2’-(1,4-butanediyl)bis-, can be achieved through several methods. Some common synthetic routes include:

Industrial Production Methods

Industrial production of thiophene derivatives often involves large-scale application of the above-mentioned synthetic routes. The choice of method depends on the desired yield, purity, and specific application of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

Thiophene, 2,2’-(1,4-butanediyl)bis- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution can introduce various functional groups onto the thiophene ring .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of thiophene derivatives often involves interaction with specific molecular targets and pathways. For example, some thiophene-based compounds act as inhibitors of enzymes or receptors, thereby modulating biological processes. The exact mechanism can vary depending on the specific derivative and its application .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Thiophene, 2,2’-(1,4-butanediyl)bis- is unique due to its specific structure, which imparts distinct chemical and physical properties. The butanediyl bridge connecting the two thiophene rings can influence the compound’s reactivity and interaction with other molecules, making it valuable for specific applications in material science and medicinal chemistry .

Eigenschaften

CAS-Nummer

57640-14-9

Molekularformel

C12H14S2

Molekulargewicht

222.4 g/mol

IUPAC-Name

2-(4-thiophen-2-ylbutyl)thiophene

InChI

InChI=1S/C12H14S2/c1(5-11-7-3-9-13-11)2-6-12-8-4-10-14-12/h3-4,7-10H,1-2,5-6H2

InChI-Schlüssel

CZOWEMLKQZPVNE-UHFFFAOYSA-N

Kanonische SMILES

C1=CSC(=C1)CCCCC2=CC=CS2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.